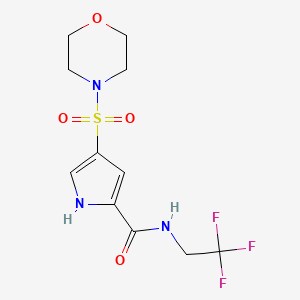
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in animals and humans.
Mechanism of Action
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This, in turn, leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide are well-documented. It has been shown to induce Parkinson's disease-like symptoms in animals and humans, including tremors, rigidity, and bradykinesia. 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also induces oxidative stress and inflammation in the brain, which can lead to further damage to dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. However, the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also has several limitations. It is a potent neurotoxin and can be dangerous if not handled properly. Additionally, the model is not perfect and does not fully replicate the complex nature of Parkinson's disease.
Future Directions
There are several future directions for the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in scientific research. One area of focus is the development of new therapies for the treatment of Parkinson's disease. Researchers are also exploring the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanisms of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide-induced neurotoxicity and the development of new models that better replicate the complex nature of Parkinson's disease.
Synthesis Methods
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide can be synthesized through a series of chemical reactions involving 4-morpholineethanesulfonic acid, 2,2,2-trifluoroethylamine, and pyrrole-2-carboxylic acid. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This model has been used to study the pathophysiology of Parkinson's disease and to develop new therapies for the treatment of this debilitating disorder.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S/c12-11(13,14)7-16-10(18)9-5-8(6-15-9)22(19,20)17-1-3-21-4-2-17/h5-6,15H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRDCHAHDFBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


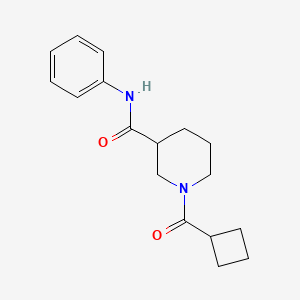
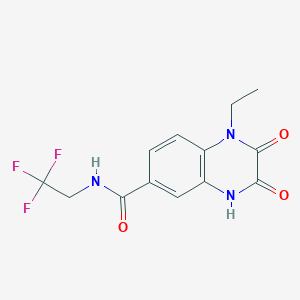
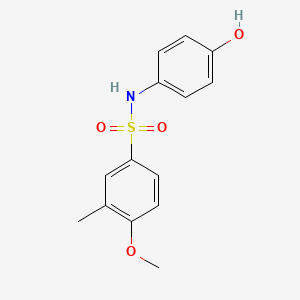
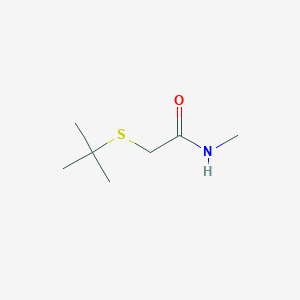
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)

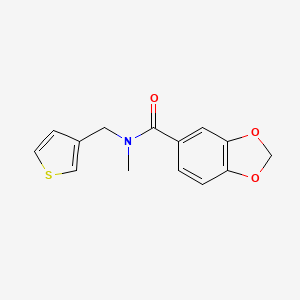
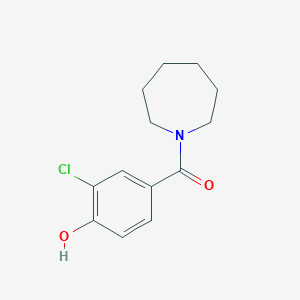
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
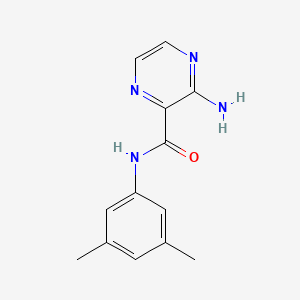

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)